molecular formula C9H5ClN2O2 B188561 7-Chloro-8-nitroquinoline CAS No. 71331-02-7

7-Chloro-8-nitroquinoline

Cat. No. B188561
M. Wt: 208.6 g/mol
InChI Key: AHRUOBCIEORMLN-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 10 general procedure 20, 3-chloro-2-nitroaniline (1.0 g, 5.8 mmol), glycerol (1.65 g, 18.0 mmol), 3-nitrobenzensulfonic acid sodium salt (1.66 g, 7.5 mmol) and H2SO4/H2O (12 ml, 7:5) gave the title compound (490 mg, 40%) which was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Name
3-nitrobenzensulfonic acid sodium salt
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].O[CH2:13][CH:14]([CH2:16]O)O.[Na+].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.OS(O)(=O)=O.O>>[Cl:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]2[C:6]([CH:13]=[CH:14][CH:16]=[N:5]2)=[CH:7][CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
3-nitrobenzensulfonic acid sodium salt
Quantity
1.66 g
Type
reactant
Smiles
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
OS(=O)(=O)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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